Dehydrotanshinone II A

Descripción general

Descripción

Dehydrotanshinone II A is a major bioactive component of the traditional Chinese medicine Salvia miltiorrhiza, also known as Danshen . It has been widely studied due to its unique structural features and various biological activities .

Synthesis Analysis

The synthesis of Dehydrotanshinone II A involves a complex process. It is derived from the roots and rhizomes of Salvia miltiorrhiza Bunge . The synthesis involves a multi-step oxidation process, which is characteristic of most diterpenoid compounds .Molecular Structure Analysis

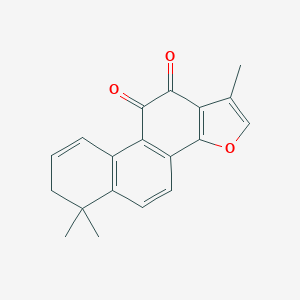

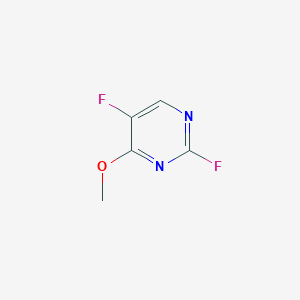

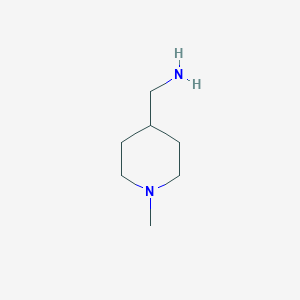

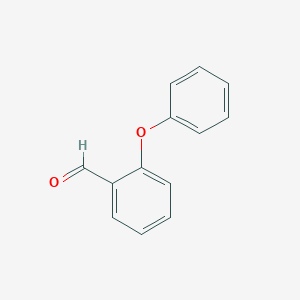

The molecular formula of Dehydrotanshinone II A is C19H16O3 . It has a molecular weight of 292.33 . The structure includes a unique furan ring, which is a key feature of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving Dehydrotanshinone II A are complex and involve multiple steps. The formation of Dehydrotanshinone II A in Salvia miltiorrhiza involves a series of key catalytic enzymes .Physical And Chemical Properties Analysis

Dehydrotanshinone II A is a red crystalline solid with a special aroma . It is insoluble in water but can dissolve in organic solvents . It has a boiling point of 485.2±45.0 °C and a density of 1.235±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Cancer Therapy

Dehydrotanshinone II A has shown promise in cancer therapy . It exhibits anticancer properties through various mechanisms, such as inhibiting tumor cell growth, metastasis, and angiogenesis, and inducing apoptosis and autophagy . It has been effective against multiple cancer cell lines, including breast, cervical, colorectal, gastric, lung, and prostate cancer, by modulating signaling pathways like PI3K/Akt and JAK/STAT .

Cardiovascular Protection

In the realm of cardiovascular diseases , Dehydrotanshinone II A offers protective effects. It has been reported to have anti-atherosclerotic activities and can protect against conditions like angina pectoris and myocardial infarction . Its anti-inflammatory and antioxidant properties contribute to its cardiovascular benefits .

Neuroprotection

Dehydrotanshinone II A also serves as a neuroprotective agent . It has shown potential in reducing damage associated with neurodegenerative diseases, such as Alzheimer’s disease . Its ability to protect neurons could be attributed to its antioxidative and anti-inflammatory effects .

Anti-inflammatory and Immunomodulatory Effects

The compound has significant anti-inflammatory and immunomodulatory effects . It can modulate immune responses and has been used to treat conditions like arthritis and sepsis . These properties make it a valuable candidate for further research in immune-related therapies .

Antiviral Activity

Research has indicated that Dehydrotanshinone II A possesses antiviral activity . It has been studied for its efficacy against various viral infections, potentially by interfering with viral replication or assembly .

Metabolic Disorders

Lastly, Dehydrotanshinone II A has applications in treating metabolic disorders . It may offer therapeutic benefits for conditions like diabetes through its effects on glucose metabolism and insulin sensitivity .

Direcciones Futuras

Dehydrotanshinone II A has shown promising results in the treatment of various diseases, including cardiovascular diseases, diabetes, apoplexy, arthritis, sepsis, and others . Future research could focus on further elucidating the mechanisms of action of Dehydrotanshinone II A and exploring its potential therapeutic applications .

Propiedades

IUPAC Name |

1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURTYNPVRFEUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152629 | |

| Record name | Dehydrotanshinone II A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrotanshinone II A | |

CAS RN |

119963-50-7 | |

| Record name | Dehydrotanshinone II A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrotanshinone II A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Dehydrotanshinone II A in the context of Sodium Tanshinone II A Sulfonate (STS) stability?

A1: The provided research paper identifies Sodium 1,2-dehydrotanshinone II A sulfonate as a degradation product of Sodium Tanshinone II A Sulfonate (STS) under heat degradation conditions []. This finding is significant for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)